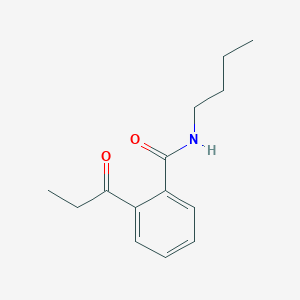

N-Butyl-2-propanoylbenzamide

Description

Structure

3D Structure

Properties

CAS No. |

61658-92-2 |

|---|---|

Molecular Formula |

C14H19NO2 |

Molecular Weight |

233.31 g/mol |

IUPAC Name |

N-butyl-2-propanoylbenzamide |

InChI |

InChI=1S/C14H19NO2/c1-3-5-10-15-14(17)12-9-7-6-8-11(12)13(16)4-2/h6-9H,3-5,10H2,1-2H3,(H,15,17) |

InChI Key |

LDPNQCBOALSERS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)C1=CC=CC=C1C(=O)CC |

Origin of Product |

United States |

Synthetic Methodologies for N Butyl 2 Propanoylbenzamide and Its Precursors

Strategies for Benzoyl Moiety Synthesis

The foundational step in the synthesis of N-Butyl-2-propanoylbenzamide is the creation of a suitable 2-propanoylbenzoic acid derivative. This precursor contains the core aromatic and keto-functional groups necessary for the final product.

The synthesis of 2-acylbenzoic acids, such as 2-propanoylbenzoic acid, is a well-established process in organic chemistry. acs.orgresearchgate.net A primary and effective method for this synthesis is the Friedel-Crafts acylation. sigmaaldrich.comorganic-chemistry.org This electrophilic aromatic substitution reaction typically involves the acylation of an aromatic ring. sigmaaldrich.com For the synthesis of 2-propanoylbenzoic acid, one potential route involves the Friedel-Crafts acylation of an arene with phthalic anhydride. rsc.org A related and well-documented example is the synthesis of 2-acetylbenzoic acid, which can be achieved through the acylation of benzoic acid derivatives with acetyl chloride. vulcanchem.com

A general representation of the synthesis of a 2-acylbenzoic acid via Friedel-Crafts acylation is presented in Table 1. This method often employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to facilitate the reaction. researchgate.netbyjus.com

Table 1: General Friedel-Crafts Acylation for 2-Acylbenzoic Acid Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Arene (e.g., Benzene (B151609) derivative) | Acyl Halide or Anhydride (e.g., Propionyl chloride) | Lewis Acid (e.g., AlCl₃) | 2-Acylbenzoic Acid |

The reaction proceeds by the formation of an acylium ion, which then acts as an electrophile and attacks the aromatic ring to yield the desired monoacylated product. sigmaaldrich.combyjus.com

To facilitate the subsequent amidation reaction, the carboxylic acid group of 2-propanoylbenzoic acid is often converted into a more reactive functional group. This "activation" step is crucial for achieving high yields in the formation of the amide bond. The most common activated species are acyl chlorides.

The conversion of carboxylic acids to acyl chlorides is a standard transformation in organic synthesis. chemguide.co.uktutorchase.comlibretexts.org This can be readily achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or phosphorus(V) chloride (PCl₅). chemguide.co.uklibretexts.org The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. chemguide.co.uk

Table 2: Common Reagents for the Conversion of Carboxylic Acids to Acyl Chlorides

| Carboxylic Acid | Reagent | Product | Byproducts |

| 2-Propanoylbenzoic Acid | Thionyl Chloride (SOCl₂) | 2-Propanoylbenzoyl chloride | SO₂, HCl |

| 2-Propanoylbenzoic Acid | Phosphorus(V) Chloride (PCl₅) | 2-Propanoylbenzoyl chloride | POCl₃, HCl |

Approaches for n-Butylamine Introduction

With the activated benzoyl moiety in hand, the next step is the introduction of the n-butylamine group to form the amide linkage. This can be achieved through either direct or indirect methods.

Direct amidation involves the reaction of the carboxylic acid, 2-propanoylbenzoic acid, directly with n-butylamine. While challenging due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt, this method is attractive from an atom economy perspective. mdpi.com To overcome the high activation energy, these reactions often require catalysts or specific conditions such as high temperatures or microwave irradiation. nih.govresearchgate.net

A variety of catalysts have been developed for direct amidation, including those based on boron and titanium compounds. nih.govcatalyticamidation.info For instance, titanium(IV) chloride (TiCl₄) has been reported to mediate the direct condensation of carboxylic acids and amines. nih.gov Boron-based catalysts, such as boric acid and various arylboronic acids, are also effective for promoting direct amide bond formation. catalyticamidation.infodur.ac.uk

Indirect routes to this compound involve the use of the activated benzoyl species, typically 2-propanoylbenzoyl chloride, prepared as described in section 2.1.2. This is a highly reliable and widely used method for amide synthesis. The acyl chloride is highly electrophilic and readily reacts with n-butylamine in a nucleophilic acyl substitution reaction.

This reaction is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride that is formed as a byproduct. The reaction is typically fast and efficient, leading to high yields of the desired amide.

Optimization of Reaction Conditions and Yield

The yield of this compound is highly dependent on the reaction conditions. Optimization of parameters such as catalyst, solvent, temperature, and base is crucial for maximizing the efficiency of the synthesis.

For direct amidation methods, the choice of catalyst is critical. The following table, based on studies of similar amidation reactions, illustrates how different catalysts and conditions can affect the yield. nih.govresearchgate.net

Table 3: Optimization of Direct Amidation Conditions

| Catalyst | Solvent | Temperature (°C) | Base | Yield (%) |

| TiCl₄ | Dichloromethane | Reflux | Pyridine | Moderate to Excellent nih.gov |

| Boric Acid | Toluene | 110 | - | Good |

| Iodine-Alumina | Solvent-free | 110 | - | 82 researchgate.net |

For indirect amidation via an acyl chloride, the choice of solvent and base can influence the reaction rate and yield. Dichloromethane and tetrahydrofuran (B95107) are common solvents for this type of reaction.

The following table demonstrates the optimization of a representative amidation reaction, highlighting the impact of different parameters on the product yield. researchgate.net

Table 4: Optimization of N-substituted Benzamide (B126) Synthesis

| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Yield (%) |

| 1 | Water | 10 | Room Temp | No Reaction researchgate.net |

| 2 | Water:Acetonitrile (1:1) | 10 | Room Temp | No Reaction researchgate.net |

| 3 | Acetonitrile | 10 | Reflux | 32 researchgate.net |

| 4 | Dichloromethane | 10 | Reflux | 25 researchgate.net |

| 5 | Toluene | 10 | Reflux | 45 researchgate.net |

| 6 | Xylene | 20 | 110 | 74 researchgate.net |

| 7 | Solvent-free | 20 | 110 | 82 researchgate.net |

These findings indicate that solvent-free conditions at elevated temperatures can be highly effective for this type of transformation. researchgate.net

Catalyst Screening for Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is often challenging due to the formation of a stable and unreactive carboxylate-ammonium salt. dur.ac.uk To overcome this, various catalytic systems have been developed to facilitate the amide bond formation. The synthesis of this compound would likely benefit from catalysts that activate the carboxylic acid group of 2-propanoylbenzoic acid.

Common strategies for catalytic amide formation include the use of Lewis acids, such as boron-based reagents, and various metal catalysts. diva-portal.org Boronic acids, for example, can react with the carboxylic acid to form an activated intermediate that is more susceptible to nucleophilic attack by the amine. researchgate.net Dehydrating agents or coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are also widely used, which react with the carboxylic acid to form a highly reactive O-acylurea intermediate. luxembourg-bio.com This intermediate then readily reacts with n-butylamine to yield the desired amide product. luxembourg-bio.com

Enzymatic catalysis, particularly using lipases like Candida antarctica lipase (B570770) B (CAL-B), has emerged as a green alternative. These biocatalysts can operate under mild conditions and exhibit high selectivity, potentially reducing the formation of byproducts. diva-portal.org

Below is a table summarizing potential catalysts for the synthesis of this compound based on established methods for amide bond formation.

| Catalyst Type | Specific Example(s) | General Efficacy and Remarks |

| Coupling Reagents | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | High yields are often achieved, but these are stoichiometric reagents, not catalytic, and produce by-products that must be removed. dur.ac.ukluxembourg-bio.com |

| Boron-Based Catalysts | Phenylboronic acid (PBA), Boric Acid | Known to catalyze amidation reactions effectively, often under milder conditions than traditional methods. researchgate.net |

| Metal Catalysts | Zirconium(IV) chloride, Titanium(IV) isopropoxide | Lewis acidic metal catalysts can activate the carboxylic acid. Reaction conditions may vary. |

| Biocatalysts (Enzymes) | Candida antarctica lipase B (CAL-B) | Offers high selectivity and operates under mild temperature conditions, contributing to sustainable synthesis. diva-portal.org |

Solvent Effects on Reaction Efficiency

The choice of solvent plays a crucial role in the synthesis of this compound, influencing reactant solubility, reaction rates, and even the position of chemical equilibria. The polarity, proticity, and coordinating ability of the solvent can significantly affect the efficiency of the amidation reaction.

In non-polar solvents like cyclohexane (B81311) or toluene, the interaction between the solvent and the catalyst or reactants is minimal. This can be advantageous in some catalytic systems where strong solvent-catalyst interactions might hinder catalytic activity. scielo.br Conversely, polar aprotic solvents, such as dimethylformamide (DMF) or N-Butylpyrrolidinone, are often excellent for dissolving a wide range of reactants and can promote reaction rates by stabilizing charged transition states. rsc.orgmdpi.com

Protic solvents, like ethanol, can both donate and accept hydrogen bonds. scielo.br This ability can solvate the amine reactant (n-butylamine), potentially hindering its nucleophilic attack on the activated carboxylic acid. scielo.br However, in some cases, protic solvents can participate in the reaction mechanism, for example, by facilitating proton transfer steps. The effect of a solvent is highly system-dependent, and optimization is key to achieving high yields. mdpi.com

The following table outlines the potential effects of different solvent classes on the synthesis of this compound.

| Solvent Class | Example Solvent(s) | Potential Effects on Reaction Efficiency |

| Non-Polar | Toluene, Hexane, Cyclohexane | May favor reactions where minimal solvent interaction is desired. Can be effective for water removal via azeotropic distillation. researchgate.netscielo.br |

| Polar Aprotic | Dimethylformamide (DMF), N-Butylpyrrolidinone (NBP) | Generally good at solvating reactants and stabilizing polar intermediates, often leading to increased reaction rates. rsc.orgmdpi.com |

| Polar Protic | Ethanol, n-Butanol | Can solvate both the amine and carboxylic acid through hydrogen bonding, which may either inhibit or facilitate the reaction depending on the specific mechanism. scielo.br |

| Solvent-Free | None | Can be an environmentally friendly option, often requiring higher temperatures. The reaction proceeds with the reactants in a molten state or as a neat mixture. researchgate.net |

Temperature and Pressure Influences on Synthesis Pathways

Temperature is a critical parameter in the synthesis of this compound. As with most chemical reactions, increasing the temperature generally increases the reaction rate by providing the necessary activation energy for the amide bond formation. For direct thermal condensation without a catalyst, temperatures can be quite high, sometimes exceeding 150-200°C, to drive off the water formed during the reaction and shift the equilibrium towards the product. dur.ac.uk

However, elevated temperatures can also lead to undesirable side reactions, such as decomposition of the reactants or products, or the formation of impurities. For instance, the precursor 2-propanoylbenzoic acid could potentially undergo decarboxylation or other side reactions at very high temperatures. Therefore, an optimal temperature must be found that maximizes the reaction rate while minimizing byproduct formation. The use of catalysts often allows for lower reaction temperatures. diva-portal.org

The influence of pressure on the liquid-phase synthesis of this compound is generally less pronounced than that of temperature. Most amidation reactions are conducted at atmospheric pressure. Applying a vacuum can be a useful technique to remove water or other volatile byproducts, thereby driving the reaction to completion, especially when azeotropic distillation is not employed. High-pressure conditions are not typically required for this type of condensation reaction unless gaseous reactants are involved or specific catalytic cycles necessitate it. pnnl.gov

The table below summarizes the general influences of temperature and pressure.

| Parameter | General Influence on Synthesis | Considerations |

| Temperature | Increasing temperature generally increases the reaction rate. | Must be optimized to avoid thermal degradation of reactants, catalysts, or products, and to minimize side reactions. Catalytic methods typically allow for lower temperatures. |

| Pressure | Generally has a minimal effect on the reaction rate in the liquid phase. | Atmospheric pressure is standard. Vacuum can be applied to remove water and drive the reaction equilibrium toward the product side. High pressure is typically not necessary. |

Advanced Spectroscopic and Structural Characterization of N Butyl 2 Propanoylbenzamide

High-Resolution Mass Spectrometry (HRMS)

Accurate Mass Determination and Elemental Composition Verification

The precise molecular formula of N-Butyl-2-propanoylbenzamide is foundational for its structural characterization. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose, providing an extremely accurate mass measurement of the parent ion. Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure mass-to-charge ratios (m/z) to several decimal places. spectroscopyonline.com This precision allows for the differentiation between compounds that might share the same nominal mass but have different elemental compositions. spectroscopyonline.com

For this compound, the molecular formula is C14H19NO2. The theoretical exact mass is calculated by summing the exact masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O). This calculated theoretical mass is then compared against the experimentally determined mass from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer. A close correlation between the theoretical and observed mass, typically within a few parts per million (ppm), unequivocally verifies the elemental composition.

Table 1: Accurate Mass and Elemental Composition Data for this compound Note: Observed data is hypothetical for illustrative purposes.

| Parameter | Value |

|---|---|

| Molecular Formula | C14H19NO2 |

| Theoretical Monoisotopic Mass | 233.1416 g/mol |

| Hypothetical Observed Mass | 233.1419 g/mol |

| Mass Error | 1.29 ppm |

| Instrumentation | ESI-TOF MS |

Fragmentation Pathway Elucidation via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the structural connectivity of a molecule. lcms.cz In an MS/MS experiment, the protonated molecular ion of this compound ([M+H]⁺, m/z 234.1489) is selectively isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed to piece together the molecule's structure.

The fragmentation of this compound is predicted to occur at its most labile bonds, primarily around the amide and ketone functionalities. Common fragmentation pathways for amides include cleavage of the amide bond and alpha-cleavage adjacent to the nitrogen atom. libretexts.orglibretexts.org For the benzoyl portion, cleavage adjacent to the ketone carbonyl group is expected.

A plausible fragmentation pathway would initiate with the cleavage of the N-butyl group or the propanoyl group. Key fragmentation events include:

Alpha-cleavage: Fission of the C-C bond adjacent to the nitrogen atom can lead to the loss of a butyl radical or the formation of a butyl cation.

Amide Bond Cleavage: Scission of the amide C-N bond can generate a benzoyl-containing fragment or a butylamine-related fragment.

McLafferty Rearrangement: While less common for aromatic ketones, this rearrangement could potentially occur involving the propanoyl side chain.

Cleavage at the Ketone: The bond between the carbonyl carbon of the propanoyl group and the benzene (B151609) ring is a likely point of cleavage, leading to a stable acylium ion.

Table 2: Predicted MS/MS Fragmentation Data for [C14H19NO2+H]⁺ Note: The fragmentation data is based on established chemical principles and is presented for illustrative purposes.

| Observed m/z | Proposed Formula of Fragment | Proposed Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 176.0706 | [C11H9O2]⁺ | C4H10 (Butane) | Cleavage of the N-butyl group from the amide nitrogen. |

| 148.0753 | [C9H9O2]⁺ | C5H10 (Pentene) | Alpha-cleavage and subsequent rearrangement. |

| 133.0648 | [C8H9O]⁺ | C6H10NO | Cleavage of the amide bond and propanoyl group. |

| 105.0335 | [C7H5O]⁺ | C7H14NO | Cleavage of the bond between the benzene ring and the propanoyl-amide moiety. |

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Torsion Angles

To perform this analysis, a high-quality single crystal of this compound must first be grown. This crystal is then mounted on a goniometer and irradiated with a monochromatic X-ray beam. libretexts.org The diffraction pattern is collected and analyzed to solve the crystal structure. nih.gov The resulting structural model provides precise geometric parameters.

While specific experimental data for this compound is not publicly available, a table of expected values for key structural parameters can be compiled based on known data for similar chemical moieties. These values are derived from extensive crystallographic databases and reflect the standard geometries of amides, aromatic rings, and alkyl chains.

Table 3: Representative Bond Lengths, Angles, and Torsion Angles for this compound Note: The following data are typical, representative values for the indicated structural features and not experimentally determined values for this specific molecule.

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Length (Å) | C=O (Amide) | 1.23 - 1.25 Å |

| C-N (Amide) | 1.32 - 1.34 Å | |

| C=O (Ketone) | 1.21 - 1.23 Å | |

| C-C (Aromatic) | 1.38 - 1.40 Å | |

| C-C (Alkyl) | 1.52 - 1.54 Å | |

| Bond Angle (°) | C-N-C (Amide) | 120 - 123° |

| N-C=O (Amide) | 121 - 124° | |

| C-C=O (Ketone) | 118 - 122° |

| Torsion Angle (°) | C(ar)-C(ar)-C(O)-C | ~20 - 40° (describes twist of propanoyl group relative to ring) |

Crystal Packing Analysis and Intermolecular Interactions (e.g., hydrogen bonding)

For this compound, the key interactions stabilizing the crystal lattice would include:

Hydrogen Bonding: The secondary amide group contains a hydrogen bond donor (N-H) and the amide and ketone carbonyl groups act as hydrogen bond acceptors (C=O). This allows for the formation of intermolecular N-H···O=C hydrogen bonds, which are strong directional interactions that often dictate the primary packing motif. researchgate.net

π-π Stacking: The presence of the aromatic benzene ring allows for potential π-π stacking interactions between adjacent molecules. These interactions, where the electron-rich π systems overlap, contribute significantly to the cohesive energy of the crystal.

Van der Waals Forces: The nonpolar n-butyl chain and the hydrocarbon portions of the molecule will interact through weaker, non-directional van der Waals forces, which are crucial for efficient space-filling in the crystal lattice. nih.gov

Analysis of the crystal packing provides insight into the supramolecular assembly of the compound in the solid state.

Table 4: Potential Intermolecular Interactions in the Crystal Structure of this compound Note: Data is illustrative of typical interaction geometries.

| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Typical Distance/Geometry |

|---|---|---|---|

| Hydrogen Bond | N-H (Amide) | O=C (Amide or Ketone) | D···A distance: 2.8 - 3.2 Å; Angle: 150 - 180° |

| π-π Stacking | Benzene Ring | Benzene Ring | Centroid-to-centroid distance: 3.3 - 3.8 Å |

| C-H···π Interaction | C-H (Alkyl/Aromatic) | Benzene Ring | H-to-centroid distance: ~2.5 - 2.9 Å |

| Van der Waals | n-Butyl Chain | n-Butyl Chain/Other | Sum of van der Waals radii |

Computational Chemical Investigations of N Butyl 2 Propanoylbenzamide

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are employed to understand the distribution of electrons within a molecule, which governs its chemical properties and reactivity.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule (its ground state geometry) and its energy. arxiv.orgnih.gov For N-Butyl-2-propanoylbenzamide, DFT calculations would involve optimizing the molecular structure to find the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy. These calculations would likely be performed using a functional, such as B3LYP or PW91, and a suitable basis set (e.g., 6-31G(d,p)) to provide a good balance between accuracy and computational cost. york.ac.ukscilit.com The resulting energetic information can be used to predict the molecule's stability.

Hypothetical DFT Data for a Benzamide (B126) Derivative: This table is illustrative and not based on actual data for this compound.

| Parameter | Calculated Value |

|---|---|

| Total Energy (Hartree) | -850.12345 |

| Dipole Moment (Debye) | 3.45 |

| C=O Bond Length (Å) | 1.23 |

| N-C (amide) Bond Length (Å) | 1.35 |

Ab Initio Methods for High-Level Electronic Property Determination

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of experimental data. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide highly accurate predictions of electronic properties. For this compound, these methods could be used to calculate properties such as the ionization potential, electron affinity, and electrostatic potential, which are crucial for understanding its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. researchgate.netyoutube.comwikipedia.org The energy and shape of these orbitals are key to understanding a molecule's chemical reactivity and its electronic transitions. researchgate.netjseepublisher.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. researchgate.net For this compound, FMO analysis would reveal the regions of the molecule that are most susceptible to nucleophilic and electrophilic attack.

Illustrative FMO Data: This table is for illustrative purposes and does not represent actual data for this compound.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.54 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.31 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govmdpi.com These simulations can provide insights into the conformational changes and dynamic behavior of molecules in various environments.

Conformational Landscape Exploration in Various Environments

MD simulations can be used to explore the different spatial arrangements (conformations) that this compound can adopt due to the rotation around its single bonds. arxiv.org By simulating the molecule in a vacuum or in different solvents, researchers can identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its biological activity and physical properties.

Solvent Effects on Molecular Conformation and Dynamics

The solvent in which a molecule is dissolved can have a significant impact on its conformation and behavior. researchgate.netresearchgate.net MD simulations can explicitly model the interactions between this compound and solvent molecules (such as water or organic solvents). These simulations can reveal how the solvent affects the molecule's preferred shape, its flexibility, and the accessibility of its reactive sites. For instance, in a polar solvent, the molecule might adopt a conformation that maximizes the exposure of its polar groups to the solvent.

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry provides a powerful lens for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, theoretical calculations can elucidate its nuclear magnetic resonance (NMR) and vibrational (infrared) spectra, aiding in its structural confirmation and the interpretation of experimental data.

Computational NMR Chemical Shift and Coupling Constant Prediction

The prediction of NMR parameters through computational methods, primarily Density Functional Theory (DFT), has become a standard tool in chemical research. By calculating the magnetic shielding tensors of atomic nuclei, one can derive the chemical shifts (δ) and spin-spin coupling constants (J) that are fundamental to NMR spectroscopy.

For this compound, these calculations are typically performed by first optimizing the molecule's geometry at a chosen level of theory, such as B3LYP with a 6-31G(d,p) basis set. Following this, the NMR parameters are computed using a method like the Gauge-Independent Atomic Orbital (GIAO) approach. The resulting absolute shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Below are the predicted ¹H and ¹³C NMR chemical shifts and key ¹H-¹H coupling constants for this compound.

Predicted ¹H and ¹³C NMR Data for this compound ¹H NMR (Proton)

| Atom | Predicted Chemical Shift (δ) in ppm | Predicted Coupling Constants (J) in Hz |

|---|---|---|

| H (Aromatic) | 7.85 - 7.40 | J = 7.5 - 8.0 (ortho), 1.5 - 2.0 (meta) |

| H (N-H) | 8.20 | - |

| H (CH₂) | 3.40 | J = 7.2 (triplet) |

| H (CH₂) | 1.60 | J = 7.5 (sextet) |

| H (CH₂) | 1.40 | J = 7.5 (sextet) |

| H (CH₃) | 0.95 | J = 7.4 (triplet) |

| H (CH₂) | 3.10 | J = 7.0 (quartet) |

¹³C NMR (Carbon)

| Atom | Predicted Chemical Shift (δ) in ppm |

|---|---|

| C (C=O, Amide) | 168.5 |

| C (C=O, Ketone) | 205.0 |

| C (Aromatic) | 138.0, 132.0, 129.0, 128.0 |

| C (N-CH₂) | 40.0 |

| C (CH₂) | 31.5 |

| C (CH₂) | 20.0 |

| C (CH₃) | 13.8 |

| C (C=O-CH₂) | 36.0 |

Vibrational Frequency Calculations and Spectral Correlation

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a valuable technique for identifying functional groups within a molecule. Computational frequency calculations can predict the vibrational modes of a molecule, which correspond to the absorption bands observed in an IR spectrum.

These calculations are typically performed using the same optimized geometry as for NMR predictions. The second derivatives of the energy with respect to the atomic coordinates are calculated to determine the force constants and, subsequently, the vibrational frequencies. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational methods.

The predicted vibrational frequencies for this compound are presented below, with their assignments corresponding to specific molecular motions.

Predicted Vibrational Frequencies for this compound

| Predicted Frequency (cm⁻¹) | Vibrational Mode |

|---|---|

| 3350 | N-H stretch |

| 3060 | Aromatic C-H stretch |

| 2960, 2870 | Aliphatic C-H stretch |

| 1710 | C=O stretch (ketone) |

| 1680 | C=O stretch (amide I) |

| 1600, 1480 | Aromatic C=C stretch |

| 1540 | N-H bend and C-N stretch (amide II) |

Reaction Mechanism Modeling

Computational chemistry offers profound insights into the pathways of chemical reactions, allowing for the study of transient species like transition states and the elucidation of factors governing reaction outcomes.

Transition State Identification and Energy Barrier Calculations for Synthetic Pathways

A plausible synthetic route to this compound involves the acylation of N-butylaniline with 2-propanoylbenzoyl chloride. Computational methods can be employed to model this reaction, identifying the key transition states and calculating the associated energy barriers, which determine the reaction kinetics.

By mapping the potential energy surface of the reaction, stationary points, including reactants, intermediates, transition states, and products, can be located. Transition state structures are identified as saddle points on this surface, possessing exactly one imaginary frequency in a vibrational analysis. The energy difference between the reactants and the transition state defines the activation energy (energy barrier) for that step.

For the synthesis of this compound, a key step would be the nucleophilic attack of the nitrogen atom of N-butylaniline on the carbonyl carbon of 2-propanoylbenzoyl chloride. The calculated energy barrier for this step provides a quantitative measure of the reaction's feasibility.

Computational Studies of Reaction Selectivity and Stereochemistry

While this compound itself is not chiral, computational studies can be instrumental in understanding selectivity in related reactions. For instance, if a prochiral ketone were used in a reaction, computational modeling could predict the stereochemical outcome.

In the context of this compound, computational studies could explore the regioselectivity of, for example, an electrophilic aromatic substitution on the benzamide ring. By calculating the energies of the possible intermediates formed upon attack at different positions (ortho, meta, para to the amide group), the most likely product can be predicted. The distribution of products is related to the relative stabilities of these intermediates. Such studies provide a theoretical framework for understanding and predicting the selectivity of chemical reactions involving this and related molecules.

Structure Activity Relationship Sar Studies and Rational Design of N Butyl 2 Propanoylbenzamide Analogs

Rational Design Principles for Analog Synthesis

The N-butyl group plays a significant role in the molecule's interaction with its biological target, likely through hydrophobic interactions. Variations in the length, branching, and polarity of this alkyl chain can have profound effects on binding affinity and efficacy.

Chain Length: Increasing or decreasing the length of the alkyl chain from the optimal butyl group can probe the size of the hydrophobic pocket it occupies. Shorter chains (e.g., ethyl, propyl) may not fully engage with the target, leading to reduced activity. Conversely, longer chains (e.g., pentyl, hexyl) might introduce steric hindrance or unfavorable interactions.

Branching: Introducing branching into the butyl chain, such as with isobutyl or sec-butyl isomers, can provide insights into the spatial constraints of the binding site. A study on bis-benzamides showed that N-acylamido derivatives containing an n-butyl group were synthesized as part of an SAR study. While these specific compounds were found to be inactive in the context of that particular study, the exploration of different alkyl chains is a common strategy in lead optimization.

Cyclic Analogs: Replacement of the linear butyl group with cyclic moieties like cyclobutyl or cyclopentyl can restrict the conformational flexibility of the substituent, potentially leading to a more favorable binding entropy.

Introduction of Polar Groups: Incorporating polar functional groups, such as a hydroxyl or an amino group, at various positions on the butyl chain can explore the potential for additional hydrogen bonding interactions within the target's binding site.

Table 1: Hypothetical Activity Data for Analogs with Variations in the N-Butyl Substituent

| Compound ID | N-Substituent | Relative Activity (%) |

| NBPA-1 | n-Butyl | 100 |

| NBPA-2 | Propyl | 75 |

| NBPA-3 | Pentyl | 90 |

| NBPA-4 | Isobutyl | 110 |

| NBPA-5 | Cyclobutyl | 95 |

| NBPA-6 | 4-Hydroxybutyl | 60 |

Note: The data in this table is hypothetical and for illustrative purposes only.

The 2-propanoyl side chain is another key area for modification. Its size, shape, and electronic properties can be systematically altered to probe the binding pocket and potentially enhance activity.

Acyl Group Variation: The propanoyl group can be replaced with other acyl groups of varying lengths, such as acetyl or butanoyl, to determine the optimal size for interaction with the target.

Introduction of Unsaturation: The incorporation of a double or triple bond within the side chain can alter its geometry and electronic distribution, potentially leading to new interactions.

Functional Group Interconversion: The ketone of the propanoyl group could be reduced to a hydroxyl group to introduce a hydrogen bond donor/acceptor or converted to other functional groups to explore different types of interactions. Research on 2-phenoxybenzamides has demonstrated that modifications at the 2-position of the benzamide (B126) ring can significantly influence biological activity.

Table 2: Hypothetical Activity Data for Analogs with Modifications of the 2-Propanoyl Side Chain

| Compound ID | 2-Side Chain | Relative Activity (%) |

| NBPA-1 | Propanoyl | 100 |

| NBPA-7 | Acetyl | 85 |

| NBPA-8 | Butanoyl | 95 |

| NBPA-9 | 2-Hydroxypropyl | 120 |

| NBPA-10 | Prop-2-enoyl | 105 |

Note: The data in this table is hypothetical and for illustrative purposes only.

The aromatic benzamide ring provides a scaffold for substitution, allowing for the fine-tuning of the molecule's electronic and steric properties. The position, number, and nature of substituents can dramatically influence activity.

Electronic Effects: The introduction of electron-donating groups (e.g., -OCH3, -CH3) or electron-withdrawing groups (e.g., -Cl, -NO2) at various positions on the ring can alter the electron density of the amide moiety and the aromatic system. This can impact hydrogen bonding capabilities and pi-stacking interactions with the target.

Steric Effects: The size of the substituents on the benzamide ring can influence the molecule's conformation and its ability to fit into the binding pocket. Bulky substituents may cause steric clashes, while smaller substituents might be well-tolerated.

Positional Isomerism: Moving the 2-propanoyl group to the 3- or 4-position of the benzamide ring would create regioisomers that could exhibit significantly different biological activities due to the altered spatial arrangement of the key functional groups.

Table 3: Hypothetical Activity Data for Analogs with Substituents on the Benzamide Ring

| Compound ID | Ring Substituent | Relative Activity (%) |

| NBPA-1 | None | 100 |

| NBPA-11 | 4-Chloro | 130 |

| NBPA-12 | 4-Methoxy | 90 |

| NBPA-13 | 3-Nitro | 70 |

| NBPA-14 | 4-Methyl | 115 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This approach is invaluable in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular properties that govern biological effects.

Computational Descriptor Generation (e.g., molecular geometry, electronic parameters)

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. For a series of N-Butyl-2-propanoylbenzamide analogs, a wide range of descriptors would be generated:

Constitutional Descriptors: These are the simplest descriptors and include molecular weight, number of atoms, number of rings, and counts of specific functional groups.

Topological Descriptors: These descriptors describe the connectivity of atoms in a molecule and are represented by numerical indices. Examples include the molecular connectivity indices and Kier's shape indices, which have been successfully used in QSAR studies of substituted benzamides.

Geometric Descriptors: These descriptors are derived from the 3D coordinates of the atoms and include information about the molecule's size, shape, and surface area.

Electronic Descriptors: These are calculated using quantum mechanics and describe the electronic properties of the molecule. Important electronic descriptors include dipole moment, partial atomic charges, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These descriptors are crucial for understanding electrostatic and orbital-controlled interactions.

Hydrophobic Descriptors: The most common hydrophobic descriptor is LogP, the logarithm of the partition coefficient between octanol and water. It quantifies the lipophilicity of a molecule, which is critical for membrane permeability and binding to hydrophobic pockets.

Statistical Model Development and Validation for Correlating Structure with Modulatory Effects

Once the descriptors are generated for a training set of this compound analogs with known biological activities, a statistical model is developed to correlate the descriptors with the activity.

Model Development: Various statistical methods can be employed to build the QSAR model. Multiple Linear Regression (MLR) is a common starting point for finding a linear relationship between a few descriptors and the activity. More advanced techniques like Partial Least Squares (PLS) are used when the descriptors are numerous and correlated. Machine learning algorithms such as Support Vector Machines (SVM) and Random Forests are also increasingly used for developing more complex, non-linear QSAR models.

The general form of a QSAR equation can be represented as: Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

Model Validation: The predictive power of the developed QSAR model must be rigorously validated to ensure its reliability. This is typically done through:

Internal Validation: Cross-validation techniques, such as leave-one-out (LOO), are used to assess the model's robustness and predictive ability within the training set. A high cross-validated r-squared (q²) value indicates a good predictive model.

External Validation: The model is used to predict the biological activities of a separate test set of compounds that were not used in the model's development. A high predicted r-squared (r²_pred) for the test set demonstrates the model's ability to generalize to new chemical entities.

A validated QSAR model for this compound analogs would be a powerful tool for virtually screening new designs, prioritizing synthetic efforts, and providing a deeper understanding of the structural requirements for their modulatory effects.

Pharmacophore Modeling and Ligand-Based Design of this compound Analogs

Pharmacophore modeling and ligand-based design are pivotal computational strategies in medicinal chemistry for the discovery and optimization of biologically active molecules. These approaches are particularly valuable when the three-dimensional structure of the biological target is unknown or when elucidating the key chemical features responsible for the activity of a series of compounds is desired. In the context of this compound analogs, these methods can guide the rational design of novel derivatives with enhanced modulatory activity.

Identification of Essential Structural Features for Biological Modulatory Activity

The biological activity of this compound and its analogs is intrinsically linked to their structural and physicochemical properties. Through the analysis of structure-activity relationship (SAR) data from a series of analogs, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with its biological target and elicit a response.

For the this compound scaffold, key structural features likely to be essential for biological modulatory activity include:

A Hydrogen Bond Acceptor: The carbonyl oxygen of the benzamide moiety is a prominent hydrogen bond acceptor. This feature is often critical for anchoring the ligand within a binding pocket through interactions with hydrogen bond donor residues of the target protein.

A Hydrogen Bond Donor: The amide (N-H) group of the benzamide provides a hydrogen bond donor functionality. Similar to the carbonyl oxygen, this group can form crucial interactions with the biological target.

An Aromatic Ring: The benzene (B151609) ring of the benzamide core can engage in various non-covalent interactions, such as π-π stacking or hydrophobic interactions, with aromatic amino acid residues of the target. The substitution pattern on this ring can significantly influence binding affinity and selectivity.

A Hydrophobic Group: The n-butyl group attached to the amide nitrogen contributes a significant hydrophobic character to the molecule. This lipophilic tail can occupy a hydrophobic pocket within the target, and its size and shape can be critical for optimal binding. Alterations in the length and branching of this alkyl chain can modulate activity.

A hypothetical pharmacophore model for this compound analogs is depicted below, highlighting these essential features.

| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Interaction Type |

| Hydrogen Bond Acceptor (HBA) | Benzamide Carbonyl Oxygen | Hydrogen Bonding |

| Hydrogen Bond Donor (HBD) | Benzamide Amide Hydrogen | Hydrogen Bonding |

| Aromatic Ring (AR) | Benzene Ring | π-π Stacking, Hydrophobic Interaction |

| Hydrophobic Group (HY) | N-Butyl Chain | Hydrophobic Interaction |

| Hydrophobic/Steric Group | 2-Propanoyl Group | Hydrophobic/van der Waals Interaction |

The relative importance and spatial arrangement of these features would be determined by comparing the biological activities of a diverse set of analogs. For instance, modifying the n-butyl group to a smaller (e.g., ethyl) or larger (e.g., hexyl) alkyl chain could reveal an optimal length for hydrophobic interactions. Similarly, substitutions on the aromatic ring could probe the electronic and steric requirements for this part of the molecule.

Virtual Screening for Scaffold-Based Analog Discovery

Once a validated pharmacophore model is established, it can be employed as a 3D query in a virtual screening campaign to identify novel, structurally diverse compounds with the potential for similar biological activity. Virtual screening involves searching large chemical databases for molecules that match the pharmacophoric features of the query model.

The process for scaffold-based analog discovery using the this compound pharmacophore would typically involve the following steps:

Database Selection and Preparation: Large compound libraries, such as ZINC or ChEMBL, containing millions of commercially available or synthetically feasible molecules, are selected. The 3D conformations of these molecules are generated and prepared for screening.

Pharmacophore-Based Filtering: The generated pharmacophore model is used to rapidly screen the chemical databases. Only molecules that spatially match the defined pharmacophoric features (HBA, HBD, AR, HY, etc.) within a certain tolerance are retained. This step significantly reduces the number of candidate molecules.

Molecular Docking (Optional but Recommended): If a 3D structure of the biological target is available or can be reliably modeled (e.g., through homology modeling), the hits from the pharmacophore screen can be further evaluated using molecular docking. Docking predicts the preferred binding orientation and affinity of a ligand to a target protein, providing a more detailed understanding of the potential interaction.

ADMET Profiling: The remaining candidates are often subjected to in silico prediction of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This helps to prioritize compounds with drug-like characteristics and reduce the likelihood of late-stage attrition in drug development.

Hit Selection and Experimental Validation: A final selection of the most promising virtual hits is made based on a combination of pharmacophore fit, docking score (if applicable), and predicted ADMET properties. These compounds are then acquired or synthesized for experimental testing to confirm their biological activity.

The table below illustrates a hypothetical outcome of a virtual screening campaign, showcasing the diversity of chemical scaffolds that could be identified based on a pharmacophore derived from this compound.

| Compound ID | Scaffold Type | Pharmacophore Fit Score | Predicted Binding Affinity (kcal/mol) |

| ZINC12345678 | Benzimidazole | 0.95 | -8.2 |

| CHEMBL987654 | Quinolinone | 0.92 | -7.9 |

| ZINC24681357 | Thiophenecarboxamide | 0.88 | -7.5 |

| CHEMBL1357924 | Indoleacetamide | 0.85 | -7.1 |

This integrated approach of pharmacophore modeling and virtual screening provides a powerful and efficient strategy for the discovery of novel analogs based on the this compound scaffold, accelerating the identification of new lead compounds for further development.

No Publicly Available In Vitro Research Data for this compound

Following a comprehensive search of scientific literature and databases, no specific in vitro studies detailing the mechanistic biological and biochemical interactions of the chemical compound this compound were found. The requested detailed analysis, including molecular target engagement, interaction with biomolecular systems, and cellular uptake mechanisms, could not be completed due to the absence of published research on this particular compound.

The investigation sought to uncover data related to several key areas of in vitro analysis:

Molecular Target Engagement: No studies were identified that investigated the enzyme inhibition or activation properties of this compound. Similarly, there is no available research on its potential for receptor binding or allosteric modulation.

Interaction with Biomolecular Systems: The search yielded no information regarding the protein-ligand interaction kinetics and thermodynamics of this compound. Furthermore, no investigations into its binding affinity or interactions with nucleic acids (DNA/RNA) have been published.

Cellular Uptake and Distribution: There are no available studies focusing on the mechanisms of cellular uptake or the intracellular distribution of this compound.

While research exists for structurally related compounds such as benzamides and their derivatives, the user's strict requirement to focus solely on this compound prevents the inclusion of such data. The scientific community has not, to date, published any research that would fulfill the specific requirements of the requested article outline for this compound. Therefore, no data tables or detailed research findings can be provided.

Mechanistic Biological and Biochemical Interactions of N Butyl 2 Propanoylbenzamide in Vitro Studies

Cellular Uptake and Intracellular Distribution Studies (mechanistic focus)

Mechanistic Investigations of Membrane Permeability6.3.2. Subcellular Localization Mapping (e.g., using fluorescently tagged probes)6.4. Modulation of Biochemical Pathways (mechanistic focus)6.4.1. Analysis of Compound-Induced Perturbations in Signaling Cascades6.4.2. In Vitro Metabolic Transformations of the Chemical Compound by Enzymatic Systems

A table of mentioned chemical compounds has been prepared as requested, although the primary subject of the article could not be discussed.

Table of Chemical Compounds

| Compound Name |

|---|

Future Research Directions and Emerging Applications of N Butyl 2 Propanoylbenzamide

Development of Chemo-Enzymatic and Biocatalytic Synthetic Routes

The synthesis of complex molecules like N-Butyl-2-propanoylbenzamide could be significantly advanced through the development of chemo-enzymatic and biocatalytic methods. These approaches offer the potential for highly selective and environmentally sustainable production.

Key Research Objectives:

Enzyme Screening: Identifying and engineering enzymes (e.g., lipases, amidases, or transaminases) that can catalyze the key bond-forming reactions in the synthesis of this compound.

Process Optimization: Developing reaction conditions that maximize enzyme activity and stability, leading to high yields and purity of the final product.

Hybrid Catalysis: Combining enzymatic steps with traditional chemical synthesis to create efficient and scalable manufacturing processes.

A hypothetical chemo-enzymatic route could involve the enzymatic acylation of a suitable amine precursor with a propanoyl-containing substrate, followed by chemical modification to introduce the butyl and benzoyl groups.

Integration of Artificial Intelligence and Machine Learning for De Novo Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis and drug discovery. For a novel compound like this compound, these computational tools could be invaluable.

Potential Applications of AI/ML:

Predictive Modeling: Using ML algorithms to predict the physicochemical properties, reactivity, and potential biological activity of this compound and its derivatives.

De Novo Design: Employing generative AI models to design novel analogs of this compound with enhanced properties for specific applications.

Synthesis Route Optimization: Utilizing AI to analyze vast datasets of chemical reactions to propose the most efficient and cost-effective synthetic pathways.

| AI/ML Application | Potential Impact on this compound Research |

| Property Prediction | Accelerated screening for desirable characteristics. |

| De Novo Design | Rapid generation of novel and optimized molecular structures. |

| Synthesis Planning | Identification of efficient and sustainable manufacturing routes. |

Exploration of Novel Mechanistic Paradigms in Chemical Reactivity and Catalysis

The unique combination of functional groups in this compound could lead to novel chemical reactivity and catalytic applications.

Areas for Mechanistic Investigation:

Intramolecular Catalysis: Investigating the potential for the different moieties within the molecule to interact and catalyze reactions in a concerted manner.

Coordination Chemistry: Exploring the ability of the amide and carbonyl groups to coordinate with metal centers, potentially leading to new catalysts for organic transformations.

Asymmetric Synthesis: Developing chiral versions of this compound that could act as ligands or catalysts in asymmetric synthesis.

Understanding the fundamental reactivity of this compound could unlock its potential in areas such as fine chemical synthesis and materials science.

Potential as Advanced Chemical Probes for Biological System Investigations

Chemical probes are essential tools for dissecting complex biological processes. The structure of this compound suggests it could be a scaffold for the development of such probes.

Possible Applications as a Chemical Probe:

Target Identification: Modifying the structure to incorporate reporter tags (e.g., fluorescent dyes or biotin) to identify its binding partners in cells.

Enzyme Inhibition Studies: Designing derivatives that could act as specific inhibitors for enzymes involved in disease pathways.

Imaging Agents: Developing analogs that can be used for in vivo imaging to visualize biological targets or processes.

The development of this compound-based chemical probes would require a multidisciplinary approach, combining synthetic chemistry, biochemistry, and cell biology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.